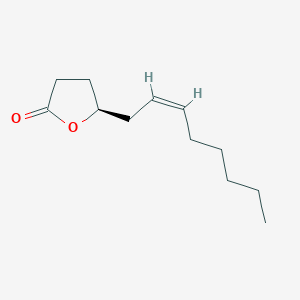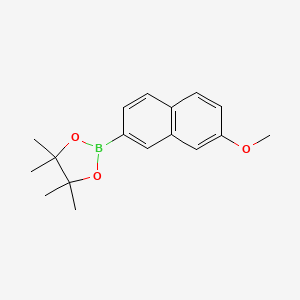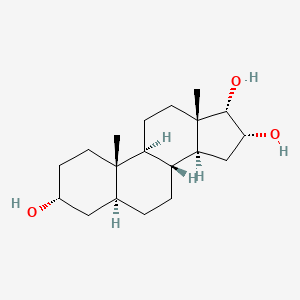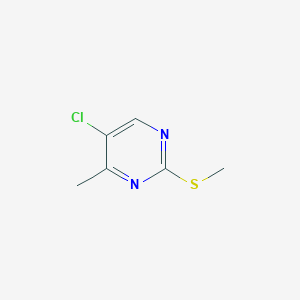
(+)-6-Dodecen-4-olide
Übersicht
Beschreibung
(+)-6-Dodecen-4-olide is a natural product found in Agave amica with data available.
Eigenschaften
IUPAC Name |
(5S)-5-[(Z)-oct-2-enyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOXDSHNXAFEY-JMEBYUIHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244108 | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63357-98-2 | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63357-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (+)-6-dodecen-4-olide and where is it found naturally?
A1: this compound, also known as (Z)-6-dodecen-4-olide, is a naturally occurring unsaturated γ-lactone. It contributes to the characteristic aroma of various sources, including:
- Tuberose absolute: Identified as a novel constituent in the absolute extracted from Polianthes tuberosa L. []
- Fusarium poae: This fungus produces a fruity odor, with cis-6-dodecen-4-olide being a major contributor, lending a canned peach-like aroma. []
- Sporobolomyces odorus: This yeast species is known to produce this lactone, contributing to its characteristic odor. []
- Bengal Tiger marking fluid: Found as a component in the territorial marking fluid of male Bengal tigers (Panthera tigris). []
- Bontebok pedal gland: Identified as a major constituent in the pedal gland exudate of the bontebok (Damaliscus dorcas dorcas). []
Q2: How is this compound produced through biotransformation?
A2: Researchers have developed a two-stage microbial biotransformation process to produce natural 6-dodecen-4-olide from plant oils rich in unsaturated fatty acids []:
Q3: What are the potential applications of this compound?
A3: Given its potent aroma profile, this compound is primarily utilized in the fragrance and flavor industry. It can impart fruity and peach-like notes, making it valuable for various applications:
Q4: Can the production of this compound be enhanced through optimization?
A4: Research suggests that optimizing culture conditions can enhance this compound production. For instance, the addition of castor oil hydrolysate to the culture medium of Sporobolomyces odorus was found to significantly increase the yield of both γ-decalactone and cis-6-dodecen-4-olide. [] Similarly, other studies have explored the impact of various fatty acids and oils on the growth and production of this lactone by Sporobolomyces odorus. []
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, besides biotransformation, this compound can be chemically synthesized. An improved stereoselective synthesis for the compound has been reported [], highlighting the ongoing research to develop efficient and cost-effective production methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)
![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
![3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE](/img/structure/B3329725.png)

![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)

![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)






![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
